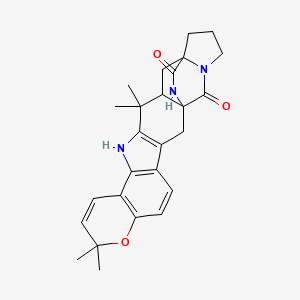

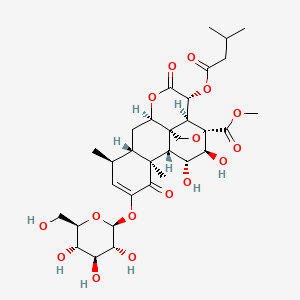

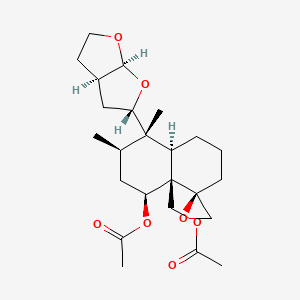

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves multi-step chemical reactions, incorporating techniques like Claisen-Schmidt reactions and heterocyclization to achieve the desired structural framework. For instance, Koshetova et al. (2022) describe a Claisen-Schmidt type reaction followed by heterocyclization to synthesize related compounds, highlighting the complexity and efficiency of modern synthetic methods (Koshetova et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by distinct spatial arrangements and conformations. The X-ray crystal structure determinations provide detailed insights into their molecular geometry, showcasing the arrangement of rings and substituents in three-dimensional space. Such analyses reveal the conformational preferences that contribute to their chemical reactivity and interactions (Koshetova et al., 2022).

Chemical Reactions and Properties

The chemical reactivity of this compound class includes interactions with various reagents and participation in complex chemical transformations. These reactions are often pivotal in synthesizing derivatives with potential biological activities. The ability to undergo nucleophilic substitution, for example, is a key characteristic that facilitates the introduction of radiolabels for tracer studies in medicinal chemistry (Katoch-Rouse & Horti, 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structure, play a crucial role in determining the compound's suitability for further applications. These properties are closely related to the compound's molecular structure and can significantly influence its handling and formulation in various contexts (Zhang et al., 2009).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards specific reagents, define the compound's behavior in chemical reactions. Understanding these properties is essential for predicting the compound's interactions in complex chemical environments, aiding in the design of new chemical entities with desired activities and properties (Zhang et al., 2009).

Wissenschaftliche Forschungsanwendungen

Cancer Treatment Applications

Aurora Kinase Inhibition : This compound is potentially useful in treating cancer due to its ability to inhibit Aurora A, a protein involved in the regulation of cell division (ロバート ヘンリー,ジェームズ, 2006).

Activity Against Cancer Kinases : It has shown effectiveness against important cancer kinases, suggesting its use as a lead for novel anticancer programs. It exhibits inhibitory activity in the nanomolar range against Src, B-Raf wt, B-Raf V600E, EGFRs, and VEGFR-2, which are significant in the development of cancer therapies (Bassam Abu Thaher et al., 2012).

Orally Available cMet Kinase Inhibitor : Identified as an orally available inhibitor of cMet receptor tyrosine kinase, it demonstrates a pharmacokinetic-pharmacodynamic relationship, with plasma concentrations correlating with cMet phosphorylation in tumor and antitumor efficacy. This suggests its potential in cancer treatment, particularly in gastric carcinoma and glioblastoma (S. Yamazaki et al., 2008).

c-Met/ALK Inhibition : It acts as a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor, inhibiting c-Met phosphorylation in vivo and significantly inhibiting tumor growth in human gastric carcinoma xenograft models (Jingrong Li et al., 2013).

Pharmacological Studies

- Pharmacokinetic-Pharmacodynamic Modeling : Studies have characterized the pharmacokinetic-pharmacodynamic relationship of its plasma concentrations to cMet phosphorylation in tumors. This research aids in determining appropriate dosing regimens and guiding dose escalation in clinical settings (S. Yamazaki et al., 2011).

Other Research Findings

Molecular Structure Investigations : It has been used in the synthesis of new s-triazine derivatives, where molecular structure investigations were conducted using X-ray crystallography, Hirshfeld, and DFT calculations. This research contributes to the understanding of molecular structures and intermolecular interactions (Ihab Shawish et al., 2021).

Antimicrobial Activity : Some derivatives of this compound have been studied for their antimicrobial activities, showing variable and modest activity against bacteria and fungi (N. Patel et al., 2011).

Cytotoxicity Evaluation : Derivatives of the compound were synthesized and evaluated for their cytotoxicity against human cancer cell lines, exhibiting moderate to good cytotoxicity and weak toxicity against normal cell lines (Raquib Alam et al., 2018).

Eigenschaften

IUPAC Name |

3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469200, DTXSID30870379 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CERAPP_50119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine | |

CAS RN |

877400-66-3 | |

| Record name | 3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

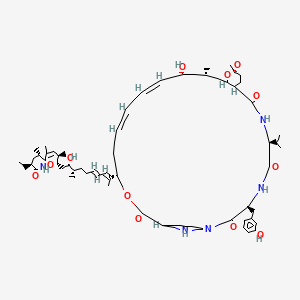

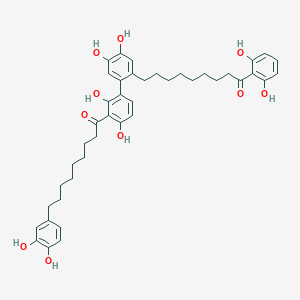

![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)

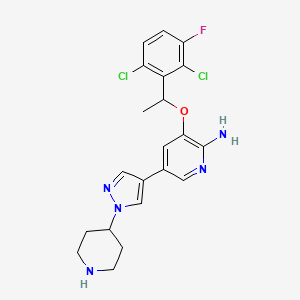

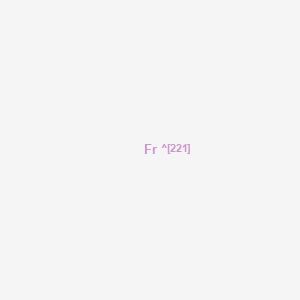

![6-(p-Bromophenyl)amino-7-(p-chlorophenyl)indazolo[2',3':1,5]-1,2,4-triazolo[4,3-a]-1,3,5-benzotriazepine](/img/structure/B1247770.png)